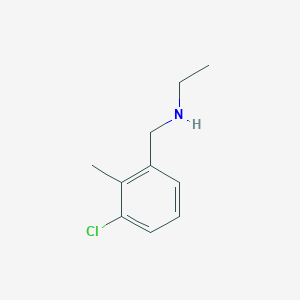
(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene is an organic compound with the molecular formula C10H11FO It is a derivative of benzene, featuring a fluorine atom, a methoxyvinyl group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable aldehyde and a methoxymethyl triphenylphosphonium ylide can yield the desired (E)-alkene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the methoxyvinyl group to a single bond, forming a saturated compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxyvinyl group can undergo various chemical transformations, contributing to the compound’s versatility in different applications.
類似化合物との比較
Similar Compounds
1-Fluoro-3-(2-methoxyvinyl)benzene: Lacks the methyl group, resulting in different chemical properties.
1-Fluoro-2-methyl-3-(2-methoxyvinyl)benzene: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxyvinyl group makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
1-fluoro-3-[(E)-2-methoxyethenyl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8-9(6-7-12-2)4-3-5-10(8)11/h3-7H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJWVSVZBZPQNS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C=COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)/C=C/OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














